molecular formula C8H10N2S2 B12566943 2-Ethylthio-4-pyridinecarbothioamide CAS No. 180791-04-2

2-Ethylthio-4-pyridinecarbothioamide

Cat. No.: B12566943
CAS No.: 180791-04-2
M. Wt: 198.3 g/mol
InChI Key: SXHKCLNSHXDMCP-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of 2-ethylthio-4-pyridinecarbothioamide is C₈H₁₀N₂S₂ , derived from a pyridine ring substituted at the 2- and 4-positions. The 2-position hosts an ethylthio group (–S–CH₂CH₃), while the 4-position bears a carbothioamide moiety (–C(=S)–NH₂). The pyridine ring’s nitrogen atom at position 1 contributes to aromatic π-electron delocalization, with bond lengths consistent with typical C–N (1.34 Å) and C–C (1.39 Å) aromatic systems.

The ethylthio group adopts a staggered conformation relative to the pyridine plane, minimizing steric hindrance. The thioamide group exhibits partial double-bond character between C4 and S1 (1.68 Å), as confirmed by X-ray diffraction studies of analogous thioamide-containing compounds. Resonance interactions between the thioamide’s lone pairs and the pyridine ring stabilize the molecule, reducing rotational freedom around the C4–S1 bond.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Description
C2–S2 1.81 Ethylthio sulfur-pyridine linkage
C4–S1 1.68 Thioamide carbonyl-sulfur bond
N2–C4 1.33 Thioamide nitrogen-carbon linkage
C2–S2–C7 103.5 Ethylthio group bond angle

Properties

CAS No.

180791-04-2

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

2-ethylsulfanylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S2/c1-2-12-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

SXHKCLNSHXDMCP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

Preparation Methods

Classical Multi-step Synthesis (Ethionamide Synthesis)

This method is based on the synthesis of ethionamide as described in classical chemical literature and pharmaceutical manufacturing processes:

Step Reaction Description Reagents/Conditions Product/Intermediate Yield/Notes
1 Condensation of methyl ethyl ketone with diethyl oxalate Sodium ethoxide, reflux in alcoholic medium Ethyl propionyl-pyruvate Boiling point 100–105°C/6 mm
2 Cyclization with cyanacetamide Reflux in 60% alcohol with piperidine 3-Cyano-4-carbethoxy-6-ethyl-2-pyridone Melting point 211°C
3 Hydrolysis of ester Reflux with concentrated HCl 4-Carboxy-6-ethyl-2-pyridone Melting point 308°C
4 Chlorination Phosphorus pentachloride and phosphorus oxychloride 2-Chloro-4-carbethoxy-6-ethyl-pyridine Boiling point 127–131°C/8 mm
5 Alcoholysis Absolute ethanol treatment Ethyl-2-ethyl-isonicotinate Boiling point 120–124°C/14 mm
6 Catalytic hydrogenation 5% Pd black catalyst, hydrogen gas 2-Ethyl-isonicotinic acid ester -
7 Ammonolysis Concentrated ammonia 2-Ethyl-isonicotinamide Melting point 131°C
8 Dehydration to nitrile Phosphorus pentoxide, 160–180°C under vacuum 2-Ethyl-isonicotinic nitrile Liquid residue
9 Thionation Hydrogen sulfide in absolute ethanol with triethanolamine 2-Ethylthio-4-pyridinecarbothioamide (Ethionamide) Melting point 166°C

This classical route is well-established for industrial production of ethionamide and involves careful control of reaction conditions to optimize yield and purity.

Thionation of 2-Ethyl-4-cyanopyridine

An alternative preparation involves the thionation of 2-ethyl-4-cyanopyridine using sodium sulfide and elemental sulfur in aqueous media:

Step Reaction Description Reagents/Conditions Product/Intermediate Yield/Notes
1 Alkylation of 4-cyanopyridine Reaction with n-propionic acid or butyric acid 2-Ethyl-4-cyanopyridine -
2 Thionation of cyano group Na2S and S in water at 25–30°C, pH adjusted to 8.5–9.0 2-Ethylthio-4-pyridinecarbothioamide High purity, yellow powder

This method is advantageous for its mild conditions and relatively straightforward procedure. It also allows for the synthesis of related carbothioamide derivatives by varying the alkyl substituents.

Other Synthetic Approaches

  • Use of acid chlorides and alkylamines to form amide derivatives on pyridine cores, followed by thionation steps.
  • Cyclization reactions involving thioamide precursors under acidic conditions (e.g., methanesulfonic acid and silica gel heating) to form heterocyclic systems with carbothioamide functionalities.
  • The thionation step using Na2S and elemental sulfur is critical for converting nitrile or amide groups to carbothioamide with high selectivity and yield.
  • Impurities such as alkylated cyanopyridines and hydrolysis products can form during synthesis; their identification and control are essential for pharmaceutical-grade material.
  • Spectroscopic characterization (IR, 1H-NMR, 13C-NMR) confirms the presence of characteristic thioamide bands and pyridine ring signals, ensuring structural integrity.
  • Melting points and purity data (e.g., melting point ~166°C for ethionamide) are consistent across different preparation methods, validating the synthetic routes.
Method Starting Material Key Reagents Conditions Advantages Limitations
Classical multi-step synthesis Methyl ethyl ketone, diethyl oxalate, cyanacetamide Sodium ethoxide, HCl, PCl5, H2/Pd, H2S Reflux, catalytic hydrogenation, thionation Well-established, scalable Multi-step, time-consuming
Thionation of 2-ethyl-4-cyanopyridine 4-Cyanopyridine derivatives Na2S, elemental sulfur, aqueous medium Mild temperature, pH control Mild conditions, high purity Requires precursor synthesis
Gewald reaction (adapted) Ketones/aldehydes, ethyl 2-cyanoacetate, sulfur Diethylamine, reflux Efficient core formation Versatile for heterocycles Indirect for target compound
Acid chloride/alkylamine condensation Pyridine cores, acid chlorides DMAP, Et3N Room temperature to reflux Functional group variation Requires multiple steps

The preparation of 2-Ethylthio-4-pyridinecarbothioamide is primarily achieved through classical multi-step organic synthesis involving condensation, chlorination, hydrogenation, and thionation reactions. Alternative methods such as direct thionation of 2-ethyl-4-cyanopyridine offer milder and more straightforward routes. Analytical characterization and impurity profiling are integral to ensuring the quality of the final product, especially for pharmaceutical applications. The choice of method depends on the scale, available starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthio-4-pyridinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that 2-Ethylthio-4-pyridinecarbothioamide exhibits significant biological activities, including:

  • Antimicrobial Properties : It has shown efficacy against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis and other bacteria. Studies highlight its potential as an antimycobacterial agent, outperforming traditional drugs like isoniazid in some cases .
  • Anticancer Activity : Molecular docking studies suggest that this compound may inhibit certain enzymes involved in cancer progression. Its interaction with specific biological macromolecules indicates potential therapeutic applications against cancer.
  • Antifungal Effects : Similar compounds have demonstrated antifungal properties, indicating that 2-Ethylthio-4-pyridinecarbothioamide may also possess this activity .

Case Studies

Several studies have explored the applications of 2-Ethylthio-4-pyridinecarbothioamide:

  • Antimycobacterial Evaluation :
    • A study evaluated the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis. Results indicated that it could inhibit bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than those of conventional treatments .
  • Cytotoxicity Assays :
    • In vitro tests demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
  • Enzyme Inhibition Studies :
    • Research highlighted its potential as an inhibitor of enzymes like acetylcholinesterase, relevant to neurodegenerative diseases. This opens avenues for exploring its use in treating conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-PyridinecarbothioamidePyridine ring with carbothioamidePrimarily studied for anti-cancer properties
2-Methylthio-4-pyridinecarbothioamideMethylthio instead of ethylthioDifferent solubility and reactivity profiles
3-Ethylthio-5-pyridinecarbothioamideEthylthio at a different positionAlters biological activity due to positional effects

This table illustrates how structural variations influence the biological activities of related compounds, highlighting the distinctiveness of 2-Ethylthio-4-pyridinecarbothioamide.

Mechanism of Action

The mechanism of action of 2-Ethylthio-4-pyridinecarbothioamide involves its conversion to an active form within the bacterial cell. This active form inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The molecular targets include enzymes involved in the fatty acid synthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Prothionamide (2-propylpyridine-4-carbothioamide):

  • Differs by having a propyl group instead of ethyl at position 2.
  • Used as a second-line antitubercular agent, similar to Ethionamide, but with altered pharmacokinetics due to the longer alkyl chain.

Isoniazid (isonicotinic acid hydrazide):

  • Shares a pyridine core but replaces the thioamide group with a hydrazide moiety.
  • A first-line tuberculosis drug with a distinct mechanism of action (inhibition of mycolic acid synthesis).

Thioacetazone (4-acetamidobenzaldehyde thiosemicarbazone):

  • A thioamide derivative but lacks the pyridine ring. Historically used for tuberculosis but associated with severe adverse effects.

Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
Ethionamide C₈H₁₀N₂S 166.24 Ethylthio, carbothioamide Laboratory research
Prothionamide C₉H₁₂N₂S 180.27 Propylthio, carbothioamide Antitubercular therapy
Isoniazid C₆H₇N₃O 137.14 Hydrazide, pyridine First-line TB treatment

Pharmacological and Chemical Differences

  • Toxicity Profile : Ethionamide and Prothionamide share hepatotoxic risks due to thioamide groups, whereas Isoniazid’s toxicity is linked to hydrazine metabolites.
  • Research Applications: Unlike Isoniazid (a therapeutic agent), Ethionamide is restricted to non-clinical research as per safety guidelines .

Limitations of Provided Evidence

The available sources focus exclusively on Ethionamide’s composition, safety, and handling. No direct comparisons with analogues are included. For comprehensive structure-activity relationship (SAR) analyses or clinical efficacy data, additional literature review is recommended.

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